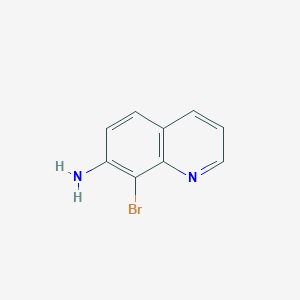

8-Bromoquinolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBWCJJQLBJPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 8 Bromoquinolin 7 Amine and Its Positional Isomers

Direct Bromination Approaches

Direct bromination is a fundamental approach for the halogenation of aromatic systems. However, its application to the quinoline (B57606) scaffold is complicated by issues of regioselectivity. The outcome is heavily dependent on the directing effects of existing substituents and the reaction conditions employed.

Electrophilic aromatic substitution on an unsubstituted quinoline ring typically occurs on the more electron-rich benzene (B151609) ring, favoring the C5 and C8 positions. The pyridine (B92270) ring is deactivated towards electrophilic attack by the electron-withdrawing nature of the ring nitrogen. Direct bromination of quinoline itself often leads to a mixture of products and can suffer from poor regioselectivity and over-halogenation. acs.org

The presence of activating or deactivating groups on the ring dramatically alters this reactivity. For the synthesis of bromoquinolinamines, bromination is typically performed on a quinoline ring that already bears a directing group, such as a hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) group. These substituents activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions. researchgate.netacgpubs.org For instance, substituents at the 8-position strongly direct incoming electrophiles to the C5 and C7 positions. researchgate.net

Achieving regioselective control is the most critical challenge in the synthesis of specific bromoquinoline isomers. The substitution pattern is dictated by the electronic and steric influence of the groups already present on the quinoline core.

Studies on 8-substituted quinolines have demonstrated that activating groups such as hydroxyl (-OH) and amino (-NH₂) at the C8 position direct bromination to the C5 and C7 positions. acgpubs.org For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Similarly, brominating 8-aminoquinoline (B160924) can produce both 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.org This directing effect makes it challenging to introduce a bromine atom at the C8 position if an activating group is present at C7.

To synthesize 8-bromoquinolin-7-amine, a plausible route would involve starting with a precursor where the C8 position is activated for bromination or by constructing the quinoline ring with the desired substitution pattern already established. An alternative strategy involves the remote C-H functionalization. Metal-free protocols have been developed for the highly regioselective C5-halogenation of various 8-substituted quinoline derivatives, showcasing that directing groups can be used to achieve high selectivity at positions that might otherwise be less reactive. rsc.orgbeilstein-journals.org

The distribution of mono- and di-brominated products can be carefully controlled by manipulating the reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the brominating agent. researchgate.netacgpubs.org Molecular bromine (Br₂) is a common brominating agent, and its equivalence relative to the quinoline substrate is a key factor in determining the extent of bromination.

For example, the monobromination of 8-methoxyquinoline (B1362559) with 1.1 equivalents of Br₂ in carbon tetrachloride (CCl₄) exclusively yields 5-bromo-8-methoxyquinoline. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline is more complex; using 1.5 equivalents of bromine in acetonitrile (B52724) (CH₃CN) can lead to a mixture of mono- and di-brominated products. acgpubs.org However, treating 8-hydroxyquinoline with a slight excess of bromine in chloroform (B151607) (CHCl₃) can produce 5,7-dibromo-8-hydroxyquinoline as the sole product in high yield. acgpubs.org These findings highlight that a judicious choice of solvent and reagent stoichiometry is essential for controlling the reaction's outcome.

| Substrate | Brominating Agent (Equivalents) | Solvent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 °C, 1 day | Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ (~2.0 eq) | CHCl₃ | Room Temp, 1 h | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄ | 24 °C | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Aminoquinoline | Br₂ (1.1-2.1 eq) | CH₃CN/CH₂Cl₂ | 0-24 °C, 1-4 days | Mixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline | researchgate.netacgpubs.org |

Nucleophilic Amination Strategies

An alternative and often more controlled approach to synthesizing quinolinamines involves forming the carbon-nitrogen bond as a key step. This is typically achieved by reacting a halogenated quinoline precursor with an amine or an ammonia (B1221849) equivalent, often facilitated by a transition metal catalyst.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and broad functional group tolerance. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of aryl amines from aryl halides, including bromoquinolines. wikipedia.org The reaction's utility has largely replaced harsher classical methods, such as the Goldberg reaction or direct nucleophilic aromatic substitution, which often require high temperatures and have limited scope. wikipedia.org

The catalyst system, typically consisting of a palladium precursor and a specialized phosphine (B1218219) ligand, is crucial for the reaction's success. The development of sterically hindered and electron-rich ligands has enabled the coupling of a wide array of aryl halides with primary and secondary amines, and even ammonia equivalents. wikipedia.orgacs.org For the synthesis of this compound, this methodology could be applied by coupling 7,8-dibromoquinoline with an ammonia surrogate, where the relative reactivity of the bromine atoms would need to be controlled.

The synthesis of a specific quinolinamine isomer can be achieved by starting with a readily available halogenated quinoline. For instance, the synthesis of ligands for the Tec Src Homology 3 Domain has been accomplished through the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, demonstrating that different halogens on the same quinoline scaffold can be functionalized selectively. dntb.gov.ua

To synthesize this compound, a potential precursor would be a dihalogenated quinoline, such as 7-chloro-8-bromoquinoline or 7,8-dibromoquinoline. A selective amination at the C7 position would yield the target compound. The success of such a strategy depends on the differential reactivity of the halogens at the C7 and C8 positions. Generally, halogens at the C2 and C4 positions of the pyridine ring are more susceptible to nucleophilic substitution than those on the benzene ring. However, in palladium-catalyzed reactions, the oxidative addition step is often more facile for heavier halogens (I > Br > Cl), which can be exploited to achieve selectivity. Therefore, a carefully chosen catalyst system and reaction conditions could potentially favor the amination at C7 over C8 in a dihaloquinoline precursor.

Optimization of Amination Yields and Purity

The introduction of an amino group onto a quinoline ring, particularly one already bearing a halogen, is a critical step where optimization of reaction conditions directly impacts yield and purity. The primary methods for this transformation are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed processes.

Optimization parameters are crucial for achieving high efficiency. Key factors include the choice of catalyst, ligand, base, solvent, and temperature. For instance, in copper-catalyzed aminations of iodoquinolines, using formamide (B127407) as both a solvent and an in-situ source of ammonia can lead to the formation of primary aminoquinolines under mild conditions. researchgate.net The choice of ligand in palladium-catalyzed systems is critical to prevent catalyst deactivation and promote efficient reductive elimination, the final step in forming the C-N bond.

The purity of the final product is often compromised by side reactions, such as hydrodehalogenation (replacement of the bromine with hydrogen) or the formation of diarylamine byproducts. To mitigate these, chemists carefully screen reaction parameters. For example, the use of bulky, electron-rich phosphine ligands can favor the desired amination pathway. Lowering reaction temperatures and precisely controlling the stoichiometry of the base are also common strategies to enhance selectivity and minimize impurity formation.

Below is a table illustrating typical parameters that are optimized for the amination of haloquinolines.

| Parameter | Options | Purpose in Optimization |

| Catalyst | Palladium(0) complexes, Copper(I) salts (e.g., CuI) | To facilitate the carbon-nitrogen bond formation. |

| Ligand | Phosphine-based (e.g., Xantphos, BINAP), N-based (e.g., phenanthroline) | To stabilize the metal center and promote reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu | To deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane, DMF, DMSO | To solubilize reactants and influence reaction kinetics. |

| Amine Source | Ammonia, Benzophenone imine, Formamide | To provide the nitrogen atom for the amino group. |

| Temperature | 80 - 120 °C | To provide sufficient energy for the reaction while minimizing side reactions. |

Multi-Step Synthesis Pathways

The construction of this compound often relies on multi-step pathways that allow for the controlled, regioselective introduction of each functional group.

A common and logical approach to synthesizing substituted quinolines involves a stepwise functionalization of the quinoline core. In the case of this compound, this typically involves first introducing the bromine atom and subsequently adding the amino group, or vice-versa.

The order of these steps is critical and dictated by the directing effects of the substituents. For example, starting with 8-aminoquinoline, direct bromination might be challenging to control regioselectively. A more controlled route might involve the bromination of a precursor molecule where other positions are blocked or where the existing groups direct the halogen to the desired position. An efficient, metal-free method for C5-selective halogenation of quinolines using N-halosuccinimides (NBS for bromination) in water has been developed, highlighting the potential for regioselective control. rsc.org Following halogenation, a nucleophilic aromatic substitution or a metal-catalyzed amination reaction can be employed to install the amino group.

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for quinoline derivatives. rsc.org These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents. nih.gov For instance, transition metal-catalyzed reactions can create substituted quinolines through a cascade of C-H activation, carbonylation, and cyclization of anilines and ketones in one pot, often producing water and hydrogen gas as the only by-products. nih.gov

Another approach involves multicomponent reactions where three or more starting materials combine to form the final product in a single operation. nih.gov For example, a zinc(II) triflate-catalyzed reaction of an alkyne, an amine, and an aldehyde can produce 2,3-disubstituted quinolines under solvent-free conditions, showcasing a highly efficient and atom-economical pathway. nih.gov Such strategies are advantageous for rapidly building molecular complexity. mdpi.com

8-Hydroxyquinoline is a readily available and inexpensive starting material, making it an attractive precursor for more complex quinoline derivatives. nih.govscispace.com A synthetic route to an amino-bromo-quinoline derivative can be envisioned starting from this compound. A representative multi-step synthesis was reported for the isomer 5-amino-7-bromoquinolin-8-ol (B11873180). tandfonline.comresearchgate.netmdpi.com

This synthetic logic can be adapted for this compound. The general sequence would be:

Nitration: Introduction of a nitro group at the 7-position of 8-hydroxyquinoline.

Bromination: Introduction of a bromine atom at the 8-position, though this step's regioselectivity would need careful control, potentially requiring protection of the hydroxyl group. A more viable route involves the bromination of 8-hydroxyquinoline to yield 7-bromoquinolin-8-ol. tandfonline.commdpi.com

Functional Group Interconversion: The hydroxyl group at position 8 would then need to be converted into an amino group. This is a non-trivial transformation that could involve converting the hydroxyl to a leaving group (like a tosylate) followed by nucleophilic substitution.

Reduction: The nitro group at the 7-position is then reduced to the desired 7-amino group, typically using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. tandfonline.commdpi.com

A specific synthesis for 5-amino-7-bromoquinolin-8-ol involved the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS), followed by nitrosation and subsequent reduction with sodium dithionite to yield 5-amino-7-bromoquinolin-8-ol. tandfonline.commdpi.com This demonstrates the feasibility of building complexity from the simple 8-hydroxyquinoline scaffold.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of complex molecules like this compound, aiming to reduce environmental impact by improving efficiency and minimizing hazardous waste. ijpsjournal.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. wordpress.com

When comparing the synthetic pathways for this compound, their atom economy can vary significantly:

Multi-step Sequential Syntheses: Traditional linear syntheses often involve the use of protecting groups and stoichiometric reagents that are not part of the final molecule. These reagents end up as waste, leading to a lower atom economy. Each purification step between reactions also generates solvent and material waste.

One-Pot and Multicomponent Reactions: These approaches are inherently more atom-economical. rsc.org By combining several steps, they reduce the need for intermediate workups and purifications, which minimizes solvent waste. Multicomponent reactions, in particular, are designed to incorporate the majority of the atoms from all starting materials into the final product, often achieving very high atom economy. researchgate.net For example, a one-pot synthesis of quinolines from anilines and aldehydes where air serves as the oxidant demonstrates a highly atom-economical and environmentally benign approach. organic-chemistry.org

Waste reduction is also achieved by using catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. The shift from classical methods to catalytic, one-pot, and solvent-free reactions represents a significant move towards more sustainable and environmentally responsible chemical synthesis. ijpsjournal.com

Use of Alternative Solvents and Catalytic Systems

The development of greener and more efficient synthetic pathways for quinoline derivatives has been propelled by the adoption of alternative solvents and advanced catalytic systems. These methodologies not only align with the principles of green chemistry but also frequently offer superior performance in terms of yield, selectivity, and reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. nih.gov For the synthesis of quinoline scaffolds, microwave-assisted methods have been successfully employed, including in Friedländer-type reactions. nih.gov For instance, the condensation of 2-aminoaryl ketones with carbonyl compounds containing an α-methylene group can be significantly accelerated under microwave heating, often in greener solvents like ethanol (B145695) or even under solvent-free conditions. While a direct microwave-assisted synthesis for this compound is not extensively documented, analogous syntheses of substituted quinolines suggest its high potential. For example, the synthesis of 8-hydroxyquinolines has been achieved with a 72% average yield under microwave irradiation, a significant improvement from the 34% yield obtained through conventional heating. nih.gov

Ionic Liquids as Green Reaction Media:

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. nih.govnih.gov The synthesis of quinolines has been successfully demonstrated in imidazolium-based ionic liquids. nih.gov These reactions can proceed metal-free, offering an environmentally benign pathway. nih.gov The use of ionic liquids can also be combined with other green technologies, such as microwave irradiation, to further enhance reaction efficiency. researchgate.net For example, the synthesis of 3-haloacetyl-4-methylquinolines has been effectively carried out in an ionic liquid with 4-toluenesulfonic acid under microwave conditions, resulting in good yields (70-91%) and short reaction times (10-20 minutes). researchgate.net

Advanced Catalytic Systems:

The functionalization of the quinoline core, particularly the introduction of an amino group, can be efficiently achieved through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. ias.ac.in This reaction is highly versatile for coupling aryl halides with a wide array of amines. The synthesis of this compound could plausibly be achieved via the amination of a di-bromo quinoline precursor, such as 7,8-dibromoquinoline. The choice of palladium catalyst and ligand is crucial for the success of such transformations, with electron-rich phosphine ligands often being employed to facilitate the reaction. ias.ac.in

Furthermore, copper-catalyzed reactions also present a viable alternative for C-N bond formation in the synthesis of aminoquinolines. These methods can sometimes offer cost advantages over palladium-based systems. Photocatalytic methods are also emerging as a powerful strategy for the functionalization of quinolines, allowing for reactions to occur under mild, visible-light-induced conditions. researchgate.net

The following table summarizes various alternative solvents and catalytic systems that have been applied to the synthesis of quinoline derivatives and could be adapted for the synthesis of this compound.

| Methodology | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | - Reduced reaction times

| Acceleration of condensation or cyclization steps in the quinoline ring formation. | nih.gov |

| Ionic Liquids | - Green, recyclable solvents

| As a reaction medium for the core quinoline synthesis, potentially in a metal-free approach. | nih.govnih.gov |

| Palladium-Catalyzed Amination | - Efficient C-N bond formation

| Introduction of the 7-amino group onto an 8-bromo-7-haloquinoline precursor. | ias.ac.in |

| Copper-Catalyzed Amination | - Cost-effective alternative to palladium

| A more economical approach for the amination step. | researchgate.net |

| Photoredox Catalysis | - Mild reaction conditions (visible light)

| Regioselective functionalization of the quinoline core under green conditions. | researchgate.net |

Chemical Reactivity and Transformation Studies of 8 Bromoquinolin 7 Amine

Reactivity of the Bromo-Substituent

The bromine atom at the C8 position of the quinoline (B57606) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the quinoline ring system.

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgdalalinstitute.com

For SNAr to occur, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of 8-bromoquinolines, the quinoline nitrogen itself acts as an electron-withdrawing feature, but direct SNAr reactions at the C8 position are not common without further activation or the use of harsh reaction conditions. The reaction setup typically involves polar organic solvents and an auxiliary base, such as potassium carbonate, heated to reflux for extended periods. fishersci.co.uk

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom on 8-Bromoquinolin-7-amine is well-suited for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which have become fundamental tools in modern organic synthesis.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. This reaction is highly valued for its versatility and functional group tolerance. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.

The Buchwald-Hartwig amination is another palladium-catalyzed reaction, specifically designed for the formation of carbon-nitrogen bonds. It couples an aryl halide with an amine in the presence of a base. This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broad substrate scope. researchgate.net The mechanism is similar to the Suzuki coupling, involving oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.

While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the reactivity of the bromoquinoline scaffold is well-established. The following table provides representative conditions for Buchwald-Hartwig reactions performed on related 8-bromoquinoline (B100496) substrates.

| Substrate | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| 8-Bromoquinoline | tert-Butylamine | Pd(OAc)₂ (1.9) | BINAP | Sodium tert-butoxide | Toluene | 110 °C | 70% |

| 8-Bromo-3-methylquinoline | tert-Butylamine | Pd(OAc)₂ (1.9) | BINAP | Sodium tert-butoxide | Toluene | 110 °C | 55% |

| 8-Bromo-6-methylquinoline | tert-Butylamine | Pd(OAc)₂ (1.9) | BINAP | Sodium tert-butoxide | Toluene | 110 °C | - |

Data for this table was adapted from a study on the synthesis of N-(tert-butyl)-quinolin-8-amine derivatives.

Reductive Debromination Pathways

Reductive debromination, or hydrodehalogenation, is the process of replacing a bromine atom with a hydrogen atom. This transformation can be achieved through various methods, most notably catalytic hydrogenation.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reductive removal of aryl halides. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The efficiency of the reduction can be influenced by the substrate, catalyst loading, and reaction conditions. Aryl bromides are generally reduced more readily than the corresponding chlorides under these conditions. organic-chemistry.org Other reducing systems, such as those using a borohydride (B1222165) in combination with a nickel salt (e.g., BER-Ni(OAc)₂), have also proven effective for the dehalogenation of aryl halides, including 3-bromoquinoline. acs.org In some cases, quinones and their redox products, semiquinones, have been implicated as key players in the reductive dehalogenation of organohalogens in environmental and engineered systems. researchgate.netnih.govnsf.gov

Reactivity of the Amino Group

The primary amino group at the C7 position is a nucleophilic center that readily participates in a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation of the Amine Moiety

The nucleophilic nitrogen of the amino group can react with electrophilic acylating or sulfonylating agents to form amides and sulfonamides, respectively.

Acylation is typically performed using acyl halides (e.g., acyl chlorides) or anhydrides. Research has shown that 8-aminoquinolines can undergo efficient N-acylation. For instance, a copper-catalyzed one-pot reaction has been developed for the N-acylation and subsequent C5-halogenation of 8-aminoquinolines, where the acyl halide serves as the source for both the acyl and halide components. acs.orgnih.gov In other studies on related aminoquinolols, chemoselective acylation can be directed to either the amino or hydroxyl group by carefully choosing the coupling reagents and conditions. rsc.org

Sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction provides access to sulfonamides, an important functional group in medicinal chemistry. While much of the recent research on 8-aminoquinolines has focused on C-H sulfonylation at the C5 position directed by the amino or amido group, nih.govacs.orgacs.orgnih.govresearchgate.net the fundamental reactivity of the amino group with sulfonyl chlorides remains a standard transformation.

| Transformation | Reagent Class | Examples | Typical Base |

|---|---|---|---|

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Pyridine (B92270), Triethylamine |

| Acylation | Carboxylic Anhydrides | Acetic anhydride, Succinic anhydride | Pyridine, DMAP |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Pyridine, Triethylamine |

Alkylation and Arylation Reactions

N-Alkylation of the primary amino group can be achieved by reaction with alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.org Despite this, studies have demonstrated the successful alkylation of 8-aminoquinoline (B160924) derivatives. For example, the reaction of 6-methoxy-8-aminoquinoline with various alkylamino-alkyl halides has been investigated to produce antimalarial drug candidates. acs.org More recent methods have explored the site-selective N-H alkylation of unprotected 8-aminoquinolines using para-quinone methides under mild conditions. rsc.org

N-Arylation involves the formation of a bond between the amine nitrogen and an aryl group. This can be accomplished using metal-catalyzed cross-coupling reactions where the amine acts as the nucleophile. The Chan-Lam coupling is a copper-catalyzed reaction that couples amines with aryl boronic acids, often under mild conditions open to the air. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods. Studies have described the copper-catalyzed N-arylation and even N,N-diarylation of unprotected 8-aminoquinoline derivatives with aryl halides, offering an efficient route to various arylamines. researchgate.net

Condensation and Cyclization Reactions Involving the Amine

The primary amine at the 7-position of this compound is a nucleophilic center, making it amenable to a range of condensation and subsequent cyclization reactions. These reactions are pivotal for the construction of fused heterocyclic systems with potential biological activities.

One important class of reactions involves the condensation with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For instance, in a reaction analogous to the synthesis of pyrimido[5,4-c]quinolines, this compound could potentially react with reagents like paraformaldehyde in the presence of an aniline (B41778) derivative. This would lead to the formation of a tetrahydropyrimido[5,4-c]quinoline system. nih.gov While specific studies on this compound are not extensively documented, the general reactivity of aminoquinolines supports this potential transformation.

Another significant cyclization pathway is the intramolecular C-N bond formation to generate carbazole (B46965) derivatives. While direct intramolecular cyclization of this compound to form a carbazole is not a direct process, the bromo and amino functionalities provide handles for multi-step synthetic strategies. For example, the amine could be transformed into a nitrene precursor, such as an aryl sulfilimine, which could then undergo an intramolecular C-H amination of the adjacent aromatic ring, facilitated by light or a rhodium catalyst, to yield a carbazole derivative. nih.gov This approach offers a milder alternative to traditional methods that might require harsh conditions.

The following table summarizes potential condensation and cyclization reactions of this compound based on the reactivity of analogous compounds.

| Reactant(s) | Product Type | Potential Conditions | Reference Analogy |

| Paraformaldehyde, 3-chloroaniline | Tetrahydropyrimido[5,4-c]quinoline | Not specified | nih.gov |

| Conversion to aryl sulfilimine | Carbazole derivative | Visible light or Rhodium catalyst | nih.gov |

| Diaminoalkanes, POCl3, then pyrimidinone | 4-aminoquinoline-pyrimidine hybrid | Multi-step synthesis | nih.gov |

Oxidation and Reduction Chemistry of the Quinoline Ring System

The quinoline nucleus is susceptible to both oxidation and reduction, and the presence of the bromo and amino substituents on this compound influences the ease and outcome of these transformations.

Redox Behavior of the Quinoline Core

The redox behavior of the quinoline core is influenced by the electronic nature of its substituents. The electron-donating amino group at the 7-position would be expected to increase the electron density of the aromatic system, making it more susceptible to oxidation compared to unsubstituted quinoline. Conversely, the electron-withdrawing bromine atom at the 8-position would have a counteracting effect, though generally, the activating effect of the amino group is stronger.

Reduction of the quinoline ring system can be achieved through various methods, including catalytic hydrogenation. The specific conditions of the hydrogenation (catalyst, pressure, temperature) determine the extent of reduction. For instance, catalytic hydrogenation of bromoquinolines over a Re2S7/C composite has been shown to selectively reduce the heterocyclic ring to the corresponding tetrahydroquinoline without cleavage of the C-Br bond. digitellinc.com It is anticipated that this compound would undergo a similar selective reduction of the pyridine ring under controlled conditions to yield 8-bromo-1,2,3,4-tetrahydroquinolin-7-amine.

Formation of Quinone Derivatives from Quinoline Frameworks

The formation of quinone derivatives from quinoline frameworks is a significant oxidative transformation. While direct oxidation of this compound to a quinone is not straightforward, related 8-hydroxyquinolines can be oxidized to quinone derivatives. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) have provided insights into its reactivity, which can be extrapolated to understand the oxidative potential of its derivatives. orientjchem.org The presence of an amino group, particularly in conjunction with a hydroxyl group, can facilitate oxidation to a quinone-imine or a quinone.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methodologies.

Elucidation of Reaction Mechanisms (e.g., Radical, Concerted)

The reactions of this compound can proceed through various mechanisms, including concerted and stepwise pathways, which may involve radical or ionic intermediates. For instance, in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgacsgcipr.orglibretexts.org This is a stepwise process involving organometallic intermediates.

In contrast, certain cyclization reactions, such as those that might be initiated by photolysis to generate a nitrene from an azide (B81097) precursor, could involve radical intermediates. The distinction between a concerted reaction, where all bond-making and bond-breaking occurs in a single step, and a stepwise mechanism is fundamental to understanding the reaction's stereochemistry and the potential for side products. rsc.org

Role of Steric and Electronic Effects on Regioselectivity

The regioselectivity of reactions involving this compound is governed by a combination of steric and electronic effects. The amino group at the 7-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the existing substitution pattern of the quinoline ring will direct incoming electrophiles to specific positions. Computational studies on substituted quinolines can provide valuable insights into the preferred sites of reaction.

The bromine atom at the 8-position introduces significant steric hindrance. This "peri-interaction" between the substituent at the 8-position and the nitrogen at the 1-position can influence the conformation of the molecule and the accessibility of adjacent reactive sites. This steric hindrance can play a crucial role in directing the outcome of reactions, for example, in palladium-catalyzed coupling reactions, where the approach of the bulky catalyst to the C-Br bond might be influenced by the adjacent amino group. Mechanistic studies of the Buchwald-Hartwig reaction have highlighted the importance of ligand design to overcome such steric challenges. researchgate.net

In electrophilic substitution reactions, the interplay between the directing effect of the amino group and the steric hindrance from the bromo group would be critical in determining the position of the incoming electrophile. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline suggest that substitution at C-7 is favorable, indicating that in this compound, further substitution would likely be directed to the available positions on the carbocyclic ring, influenced by the electronic activation of the amino group. orientjchem.org

Catalyst-Substrate Interactions in Functionalization

The functionalization of this compound is a nuanced process governed by the intricate interplay between the substrate's electronic and steric properties and the nature of the chosen catalyst. The quinoline core, substituted with both an electron-donating amino group and an electron-withdrawing bromo group, presents a unique electronic landscape that dictates its reactivity. Understanding the interactions between this substrate and various catalytic systems is paramount for achieving desired chemical transformations with high selectivity and efficiency.

The this compound molecule offers multiple sites for catalytic interaction. The nitrogen atom of the quinoline ring and the exocyclic amino group can both act as coordinating sites for a metal catalyst. This coordination is a critical initial step in many catalytic cycles, bringing the metal center in proximity to the reactive sites on the substrate. The specific mode of coordination can significantly influence the regioselectivity of the subsequent functionalization.

The steric environment around the potential reaction sites also plays a crucial role. The proximity of the 7-amino and 8-bromo substituents can create steric hindrance that may favor the use of catalysts with less bulky ligands to allow for effective approach and coordination. The choice of ligand on the metal catalyst is therefore critical in modulating both the steric and electronic properties of the catalytic complex to achieve optimal reactivity with the this compound substrate.

Research on related halo-aminoaromatic compounds has shown that the nature of the catalyst, particularly the metal and its ligand sphere, can be tuned to favor specific reaction pathways. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can dramatically affect the outcome of the reaction by altering the electron density at the metal center and the steric bulk around it.

To illustrate the catalyst-substrate interactions in the functionalization of this compound, we can consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds.

Table 1: Hypothetical Catalyst-Substrate Parameters for Suzuki-Miyaura Coupling of this compound

| Catalyst System | Ligand | Base | Solvent | Proposed Interaction | Expected Outcome |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | K₂CO₃ | Toluene/H₂O | The palladium(0) complex coordinates to the quinoline ring, followed by oxidative addition at the C-Br bond. The triphenylphosphine ligands provide moderate steric bulk and electron-donating properties to the palladium center. | Moderate to good yield of the coupled product, with potential for side reactions if the temperature is not controlled. |

| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | The bulky and electron-rich XPhos ligand facilitates the oxidative addition step and promotes the reductive elimination to form the product. The larger steric profile can enhance selectivity. | High yield of the coupled product, with good functional group tolerance and potentially milder reaction conditions. |

| NiCl₂(dppe) | dppe | K₃PO₄ | DMF | The nickel catalyst, being more earth-abundant, can also facilitate the coupling. The dppe ligand provides a bidentate coordination to the nickel center, stabilizing the catalytic species. | Good yield, though nickel catalysts can sometimes be more sensitive to air and moisture. |

The data presented in the table is illustrative and based on general principles of cross-coupling reactions applied to the specific functionalities of this compound. The proposed interactions highlight how the electronic and steric characteristics of both the catalyst and the substrate must be considered to predict and control the outcome of the functionalization.

Advanced Spectroscopic and Structural Elucidation of 8 Bromoquinolin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 8-Bromoquinolin-7-amine can be achieved.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the amino group. The aromatic region (typically δ 7.0-9.0 ppm) will show a set of coupled signals for the five protons on the quinoline core (H-2, H-3, H-4, H-5, and H-6). The electron-donating amino group at C-7 and the electron-withdrawing bromine atom at C-8 will influence the chemical shifts of the adjacent protons. For instance, H-6 and H-5 are expected to be shifted to higher fields (lower ppm values) due to the influence of the amino group. The protons of the amino (-NH₂) group are anticipated to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the this compound molecule. The chemical shifts are sensitive to the electronic environment of each carbon. The carbon atom attached to the amino group (C-7) is expected to be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to the bromine atom (C-8) will be deshielded. The remaining aromatic carbons will resonate in the typical range for quinoline derivatives (approximately δ 110-155 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | 8.5 - 8.8 | 148 - 152 |

| 3 | 7.2 - 7.5 | 121 - 124 |

| 4 | 8.2 - 8.5 | 135 - 139 |

| 5 | 7.4 - 7.7 | 128 - 131 |

| 6 | 7.0 - 7.3 | 115 - 118 |

| 7 | - | 140 - 145 |

| 8 | - | 110 - 115 |

| 4a | - | 127 - 130 |

| 8a | - | 145 - 149 |

| -NH₂ | 4.5 - 5.5 (broad) | - |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons. Cross-peaks in the COSY spectrum would confirm the coupling relationships between H-2, H-3, and H-4 on the pyridine (B92270) ring, and between H-5 and H-6 on the benzene (B151609) ring. This is crucial for distinguishing between the isomeric protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would allow for the definitive assignment of the carbon signals based on the already assigned proton signals, for example, linking the signal for H-5 to the signal for C-5.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the various bonds within the aromatic quinoline structure.

N-H Stretching: Primary amines typically exhibit two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic quinoline ring.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to appear in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically gives rise to a band in the 1580-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to be observed in the 1250-1340 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C and C=N Ring Stretch | 1500 - 1650 | Strong-Medium |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C-N Stretch | 1250 - 1340 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the quinoline ring system. The aromatic ring stretching vibrations, which are often strong and sharp in Raman spectra, would provide a characteristic pattern for this compound. The symmetric breathing modes of the quinoline ring system are also expected to be prominent. The C-Br stretching vibration would also be observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring.

The parent quinoline molecule typically shows absorption bands around 270-280 nm and 300-315 nm. In this compound, the presence of the electron-donating amino group (-NH₂) acts as a powerful auxochrome, which is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. The lone pair of electrons on the nitrogen of the amino group can extend the conjugation of the π-system. The bromine atom, while having a weaker effect, can also contribute to a slight red shift. The n → π* transition, involving the non-bonding electrons of the quinoline nitrogen, is also expected to be present, though it may be masked by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max Range (nm) |

|---|---|

| π → π | ~320 - 350 |

| π → π | ~280 - 300 |

| n → π* | ~360 - 390 (often low intensity or obscured) |

Analysis of Electronic Absorption Bands and π-Conjugation

The electronic absorption spectrum of quinoline and its derivatives is characterized by distinct absorption bands in the UV-Vis region, which arise from electronic transitions within the aromatic system. The spectrum of quinoline-based compounds typically displays two main bands, which are attributed to π-π* and n-π* transitions. scielo.br The introduction of substituents, such as the bromo and amino groups in this compound, significantly influences the π-conjugated system and the energies of these transitions.

The amino group at the 7-position acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Typically, amino groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π-π* transition bands. This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, extending the conjugation. The bromine atom at the 8-position also influences the electronic spectrum through its inductive and resonance effects.

In related quinoline derivatives, absorption bands are typically observed around 280 nm and 350 nm. scielo.br For this compound, the π-π* transitions of the quinoline core are expected to be red-shifted due to the electronic effects of the substituents. The extensive delocalization of the electron cloud across the molecule is a key feature, contributing to its unique optical properties. nih.gov

Table 1: Typical Electronic Transitions in Quinoline Systems

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π-π* | 270-300 | High-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

Photophysical Property Research of the Quinoline System

Quinoline and its derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. scielo.br These properties are highly sensitive to the nature and position of substituents on the quinoline ring system. The introduction of electron-donating groups, like the amino group in this compound, can enhance fluorescence intensity and modulate the emission wavelength.

The photophysical characteristics of a molecule are defined by several key parameters, including its absorption and emission maxima, Stokes shift, and fluorescence quantum yield. The Stokes shift, which is the difference in energy between the electronic absorption and emission maxima, provides insight into the structural relaxation of the molecule in the excited state. rsc.org A larger Stokes shift often indicates a significant change in geometry upon excitation.

Research on various quinoline derivatives shows that their emission properties can be tailored by modifying the substituents. nazmulhosen.xyzresearchgate.net For instance, some quinoline derivatives exhibit a significant Stokes shift, indicating vibrational relaxation or loss of thermal energy before emission. rsc.org The presence of heavy atoms like bromine can also influence the photophysical pathways, potentially promoting intersystem crossing to the triplet state and leading to phosphorescence, especially at low temperatures. scielo.br

Table 2: Key Photophysical Parameters for Characterizing Quinoline Systems

| Parameter | Symbol | Description |

|---|---|---|

| Absorption Maximum | λabs | The wavelength at which the molecule absorbs the most light. |

| Emission Maximum | λem | The wavelength at which the molecule emits the most light (fluorescence). |

| Stokes Shift | Δν | The difference in wavenumber between the absorption and emission maxima. rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₇BrN₂.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂ |

| Exact Mass (for ⁷⁹Br) | 221.9847 |

| Exact Mass (for ⁸¹Br) | 223.9827 |

Analysis of Fragmentation Pathways

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information.

For aromatic amines, fragmentation often involves the cleavage of bonds adjacent to the amino group and within the aromatic ring system. A common fragmentation pathway for aliphatic amines is α-cleavage, which results in a stable, nitrogen-containing cation. libretexts.org While this specific pathway is less dominant for aromatic amines, related fragmentation processes can occur.

Plausible fragmentation pathways for this compound under electron ionization (EI) could include:

Loss of a bromine radical (•Br): This would lead to a [M-Br]⁺ fragment.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings like quinoline, resulting in a [M-HCN]⁺ fragment.

Sequential loss of radicals: The molecule may undergo complex rearrangements and sequential loss of small neutral molecules or radicals.

The study of fragmentation patterns in similar molecules, such as ketamine analogues which can contain bromine and an amino group, shows common losses of the amine group or radicals from the ring structure. mdpi.com

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss |

|---|---|

| [M-Br]⁺ | Loss of a bromine radical |

| [M-HCN]⁺ | Loss of neutral hydrogen cyanide from the quinoline ring |

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about electronic structure and connectivity, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Geometry

As of the current literature survey, a specific, publicly available single-crystal X-ray structure for this compound has not been reported. However, based on the known structures of related quinoline derivatives, key features of its molecular geometry and crystal packing can be predicted.

The quinoline core is an essentially planar bicyclic aromatic system. The C-Br and C-N bond lengths and the angles within the quinoline ring are expected to be consistent with those of other substituted quinolines. The planarity of the ring system facilitates intermolecular interactions, such as π-stacking. In some quinoline derivatives, neighboring units are observed to be nearly coplanar, with an average distance of 3.8 Å, indicating face-to-face π-stacking. scielo.br

Table 5: Predicted Crystallographic and Geometric Parameters for this compound

| Parameter | Predicted Feature | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Largely planar quinoline ring system. | Inherent aromaticity of the quinoline core. |

| Intermolecular Interactions | Hydrogen bonding (N-H···N), π-stacking. | Presence of amino and quinoline nitrogen; planarity of the aromatic system. scielo.br |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)

In the crystalline state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. The primary forces at play would be hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The presence of the primary amine (-NH₂) group at the 7-position and the quinoline nitrogen atom (N1) provides both hydrogen bond donors and acceptors. It is highly probable that the amino group of one molecule would form intermolecular hydrogen bonds with the quinoline nitrogen of a neighboring molecule (N-H···N). This type of interaction is a common feature in the crystal structures of amino-substituted nitrogen heterocycles. Additionally, the second hydrogen of the amino group could potentially form a weaker N-H···Br bond or participate in a bifurcated hydrogen bond. In the absence of other strong acceptors, the amino group of one molecule might also interact with the amino group of another, though N-H···N (quinoline) interactions are generally more favorable.

Halogen Bonding: The bromine atom at the 8-position is a potential halogen bond donor. The electron density on the bromine atom is not uniformly distributed; a region of positive electrostatic potential, known as a σ-hole, can exist on the outermost portion of the bromine atom along the C-Br bond axis. This positive region can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as the nitrogen of the quinoline ring or the amino group.

π-π Stacking: The planar quinoline ring system is expected to facilitate significant π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings of adjacent molecules, are a crucial factor in the packing of many aromatic compounds. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric hindrance of the bromo and amino substituents.

Based on the analysis of related structures, a likely packing motif would involve chains or sheets of molecules linked by N-H···N hydrogen bonds, with these extended structures further stabilized by π-π stacking and weaker halogen bonds.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Amino group (N-H) | Quinoline Nitrogen (N) |

| Halogen Bond | Bromine (Br) | Quinoline Nitrogen (N) or Amino Nitrogen (N) |

| π-π Stacking | Quinoline Ring | Quinoline Ring |

Conformational Analysis in the Crystalline State

As a largely rigid, fused-ring system, the quinoline core of this compound has limited conformational flexibility. The primary determinant of its conformation in the crystalline state would be the orientation of the amino group relative to the quinoline ring.

It is anticipated that the quinoline ring system itself would be essentially planar, as is typical for such aromatic structures. Minor deviations from planarity could be induced by crystal packing forces. The C-Br bond is expected to lie within this plane.

The conformation of the exocyclic amino group is of greater interest. Free rotation around the C7-N bond is possible. However, in the solid state, its orientation is likely to be fixed to optimize intermolecular interactions, particularly hydrogen bonding. It is plausible that one of the N-H bonds of the amino group could form an intramolecular hydrogen bond with the lone pair of the bromine atom at the 8-position (N-H···Br), which would lead to a planar, six-membered ring-like arrangement. However, the strength of such an intramolecular hydrogen bond would be relatively weak. Alternatively, the amino group may be oriented to favor stronger intermolecular hydrogen bonds with neighboring molecules. The specific conformation adopted would represent the lowest energy state, balancing intramolecular steric effects with the stabilization gained from intermolecular forces in the crystal lattice.

Table 2: Key Conformational Parameters for this compound in the Crystalline State (Theoretical)

| Parameter | Expected Value/Observation | Rationale |

| Quinoline Ring System | Essentially Planar | Aromatic, fused-ring structure |

| C7-N Bond Rotation | Likely fixed in a specific orientation | Optimization of intermolecular hydrogen bonding |

| Intramolecular Hydrogen Bonding | Possible (N-H···Br) | Proximity of the amino and bromo groups |

Computational and Theoretical Analysis of this compound: A Literature Review

A comprehensive review of scientific literature and databases reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the computational analysis of the broader quinoline class of compounds, dedicated studies providing detailed quantum chemical calculations, electronic structure analysis, and theoretical data for this compound are not publicly available at this time.

Computational chemistry is a powerful tool for predicting and understanding the properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently used to investigate the ground state properties of chemical compounds, providing insights into their stability and reactivity. nih.govnih.gov Time-Dependent DFT (TD-DFT) extends these methods to explore the behavior of molecules in their electronic excited states, which is crucial for understanding their photochemical properties. rsc.orgnih.govuci.edu Hartree-Fock (HF) methods also play a role in the structural optimization of molecules, offering a foundational approach to quantum mechanical calculations. researchgate.net

Furthermore, the analysis of a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, provides valuable information about its chemical reactivity and electronic transitions. irjweb.comwuxibiology.comresearchgate.net The HOMO-LUMO gap is a key parameter in assessing the kinetic stability of a molecule. irjweb.com Complementing this, atomic charge distributions and electrostatic potential maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.netmdpi.comyoutube.com

Despite the utility of these computational methods in chemical research, a specific application to this compound has not been documented in the reviewed literature. Studies on related substituted quinoline derivatives have utilized these theoretical approaches to explore their properties and potential applications. nih.govresearchgate.netresearchgate.netphyschemres.orgrsc.org For instance, research on other bromo- and amino-substituted quinolines has been conducted in the context of their synthesis and biological activities. nih.gov However, the specific computational data required to construct a detailed analysis for this compound, as per the requested outline, is not present in the available scientific record.

Therefore, while the methodologies for such a study are well-established, the scientific community has yet to publish a dedicated computational investigation of this compound. The generation of a thorough and scientifically accurate article with the specified detailed data tables and research findings is contingent upon the future availability of such focused research.

Computational and Theoretical Insights into this compound Remain Largely Unexplored

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules. For many quinoline derivatives, these techniques have been successfully applied to understand how different substituents influence their electronic structure, to simulate their spectroscopic signatures (NMR, IR, UV-Vis), and to model reaction mechanisms at a molecular level. However, the specific application of these computational tools to this compound has not been detailed in existing research.

Consequently, it is not possible to provide specific data tables or detailed research findings for the following areas of study as they pertain directly to this compound:

Computational Chemistry and Theoretical Studies of 8 Bromoquinolin 7 Amine

Mechanistic Computational Modeling:

Transition State Characterization for Reaction Pathways:The literature lacks computational models detailing the energy profiles, transition state structures, and reaction kinetics for pathways involving 8-bromoquinolin-7-amine.

While extensive computational research exists for related molecules like 8-hydroxyquinoline (B1678124), 8-aminoquinoline (B160924), and various halogenated quinolines, these findings cannot be directly extrapolated to this compound without introducing significant inaccuracies. The precise positioning of the bromo and amine substituents at the C8 and C7 positions, respectively, creates a unique electronic and steric environment that requires a dedicated computational study to be accurately described. Future computational research is needed to elucidate the specific properties of this compound.

Reaction Energy Profiles and Kinetic Parameters

Currently, there is a notable absence of published research detailing the reaction energy profiles and kinetic parameters for reactions directly involving this compound. Such studies would typically employ quantum chemical methods, like Density Functional Theory (DFT), to model reaction pathways. These computational investigations would calculate the energy of reactants, transition states, and products, thereby mapping out the potential energy surface of a given transformation.

A hypothetical study on the reactivity of this compound might explore reactions such as nucleophilic aromatic substitution at the bromine-substituted position or electrophilic substitution on the quinoline (B57606) ring. The energy profile for such a reaction would reveal the activation energy, which is crucial for determining the reaction rate. Kinetic parameters, including the rate constant (k) and Arrhenius parameters (pre-exponential factor A and activation energy Ea), could then be derived from transition state theory.

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound

| Parameter | Value | Units |

| Activation Energy (Ea) | Data Not Available | kJ/mol |

| Pre-exponential Factor (A) | Data Not Available | s⁻¹ |

| Rate Constant (k) at 298 K | Data Not Available | M⁻¹s⁻¹ |

This table represents a template for data that would be generated from computational studies; specific values are not available in the current literature.

Solvent Effects in Theoretical Calculations

The influence of solvents on the chemical behavior of molecules is a critical aspect of computational chemistry. For this compound, theoretical calculations would need to account for solvent effects to accurately predict its properties and reactivity in solution. This is typically achieved through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of a solvent might stabilize or destabilize reactants, products, and transition states. For instance, a polar solvent would be expected to have a significant stabilizing effect on any charged or highly polar species involved in a reaction of this compound.

Explicit solvent models involve including a number of individual solvent molecules in the computational model. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules.

The choice of solvent would be expected to have a measurable impact on calculated parameters. For example, the activation energy of a reaction could be lowered in a solvent that preferentially stabilizes the transition state.

Table 2: Predicted Influence of Solvent Polarity on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant | Predicted Effect on Activation Energy |

| Non-polar (e.g., Toluene) | 2.4 | Baseline |

| Polar Aprotic (e.g., DMSO) | 47 | Moderate Stabilization of Polar Transition States |

| Polar Protic (e.g., Ethanol) | 25 | Significant Stabilization via H-bonding |

This table illustrates the expected qualitative trends of solvent effects on reaction energetics; quantitative data for this compound is not currently published.

Exploration of Research Applications of 8 Bromoquinolin 7 Amine in Non Biological Contexts

Ligand Design in Coordination Chemistry

The design and synthesis of novel ligands are fundamental to the advancement of coordination chemistry. The properties of the resulting metal complexes, such as their geometry, stability, and reactivity, are intrinsically linked to the nature of the coordinating ligands. 8-Bromoquinolin-7-amine offers a bidentate N,N-chelation site through the quinoline (B57606) nitrogen and the exocyclic amino group, a feature common to 8-aminoquinoline (B160924) derivatives.

8-Aminoquinoline and its derivatives are well-established chelating agents, capable of forming stable complexes with a variety of transition metals. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group act as a bidentate donor set, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

The presence of a bromine atom at the 8-position and an amino group at the 7-position in this compound is expected to influence its chelation properties. The electron-withdrawing nature of the bromine atom can affect the electron density on the quinoline nitrogen, potentially altering its donor strength. Conversely, the amino group at the 7-position, being an electron-donating group, can modulate the electronic environment of the quinoline ring system. These electronic effects can fine-tune the ligand's affinity for different metal ions and influence the stability of the resulting complexes. While specific studies on the metal complexation of this compound are not extensively documented, research on related halogenated 8-aminoquinolines provides valuable insights into their coordination behavior.

The synthesis of metal complexes with 8-aminoquinoline-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

For instance, studies on a tripodal tris-8-aminoquinoline ligand have demonstrated the formation of isolable complexes with transition metals like zinc(II), cadmium(II), and cobalt(III). mdpi.comnih.gov These complexes were successfully characterized, and their solid-state structures were determined by single-crystal X-ray diffraction, revealing octahedral and seven-coordinate geometries. mdpi.comnih.gov Although direct synthetic and characterization data for this compound complexes are limited in publicly available literature, the established methodologies for related 8-aminoquinoline ligands provide a clear roadmap for the synthesis and structural elucidation of its metal complexes.

The table below summarizes the types of metal complexes formed with related 8-aminoquinoline derivatives, which can be extrapolated to predict the potential complexation behavior of this compound.

| Ligand Type | Metal Ion | Resulting Complex Geometry |

| Tris-8-aminoquinoline | Zn(II), Co(III) | Octahedral |

| Tris-8-aminoquinoline | Cd(II) | Seven-coordinate |

| 8-aminoquinoline | Re(I) | Bidentate coordination to Re(CO)3X |

| 8-Aminoquinoline-Uracil | Mn(II), Cu(II), Ni(II) | Not specified |

This table is based on data from studies on related 8-aminoquinoline derivatives and serves as a predictive model for this compound.

The steric and electronic properties of a ligand play a crucial role in determining the coordination geometry of the resulting metal complex. The relatively rigid quinoline backbone of this compound, combined with the bidentate chelation, imposes certain geometric constraints around the metal center.

The substituent at the 8-position, in this case, a bromine atom, can introduce steric hindrance that may influence the coordination environment. This steric bulk can affect the bond angles and distances within the complex and may favor certain coordination numbers and geometries over others. For example, in the case of the tris-8-aminoquinoline ligand, the rigidity of the 8-aminoquinoline framework was suggested to influence the donor set that coordinates to the metal center. mdpi.comnih.gov

Furthermore, the electronic effects of the bromo and amino substituents can impact the metal-ligand bond strengths, which in turn can influence the coordination geometry. The interplay of these steric and electronic factors makes this compound a potentially valuable ligand for the synthesis of metal complexes with tailored geometries and properties.

Catalysis and Organocatalysis Research

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Quinoline derivatives have found applications as ligands in homogeneous catalysis and as scaffolds for organocatalysts.

In homogeneous catalysis, the ligand coordinated to a metal center plays a critical role in modulating the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance for a specific transformation.

While direct applications of this compound in homogeneous catalysis are not widely reported, the broader class of 8-aminoquinoline derivatives has been utilized as directing groups in metal-catalyzed C-H bond functionalization reactions. The bidentate chelation of the 8-aminoquinoline moiety to the metal center brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization. The electronic modifications introduced by the bromo and amino groups in this compound could potentially influence the efficacy of such catalytic systems.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral quinoline derivatives have emerged as a versatile class of ligands and organocatalysts for a wide range of asymmetric transformations.

Chiral derivatives of 8-aminoquinolines, particularly those with a stereocenter in the vicinity of the coordinating nitrogen atoms, have been successfully employed as ligands in asymmetric catalysis. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, yielding chiral amine products. Current time information in Pasuruan, ID. Although the enantiomeric excesses were modest in some cases, these studies highlight the potential of chiral 8-aminoquinoline scaffolds in asymmetric catalysis. Current time information in Pasuruan, ID.

The development of chiral versions of this compound, for instance, by introducing a chiral substituent on the 7-amino group, could lead to novel ligands for asymmetric metal-catalyzed reactions. The inherent chirality of the ligand would be transferred to the metal's coordination sphere, creating a chiral environment that can induce enantioselectivity in the catalytic transformation.

The following table outlines the application of a related chiral 8-aminoquinoline derivative in asymmetric catalysis, suggesting a potential research direction for chiral derivatives of this compound.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Rhodium complex with chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Up to 69% |

This table is based on data from a study on a related chiral 8-aminoquinoline derivative and illustrates the potential of this class of compounds in asymmetric catalysis. Current time information in Pasuruan, ID.

Application as Precursors for Heterogeneous Catalysts

While the direct application of this compound as a precursor for heterogeneous catalysts is an emerging area of research, the inherent properties of its molecular structure suggest significant potential. The 8-aminoquinoline framework is a well-established bidentate ligand, capable of coordinating with a wide variety of transition metals to form stable complexes. nih.gov These complexes are often catalytically active in homogeneous systems. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com